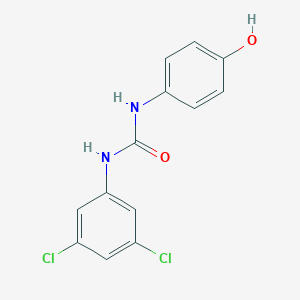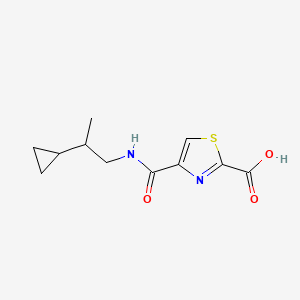
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential in drug development. It is a urea derivative that has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the growth and replication of cancer cells, viruses, and fungi. It has also been suggested that it induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of certain genes involved in cancer cell growth and replication. It has also been found to induce the expression of certain genes involved in apoptosis. In addition, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer, antiviral, and antifungal properties. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea. One direction is to study its effects on other types of cancer cells and viruses. Another direction is to study its potential as a drug for the treatment of fungal infections. Additionally, research could be done to better understand its mechanism of action and to improve its solubility in water. Finally, research could be done to develop analogs of 1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea with improved properties for drug development.
Synthesemethoden
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea can be synthesized using various methods, including the reaction between 3,5-Dichloroaniline and 4-hydroxybenzoyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction between 3,5-Dichloroaniline and 4-hydroxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The yield of the product varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea has been studied for its potential in drug development. It has been found to have anticancer, antiviral, and antifungal properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to inhibit the replication of the hepatitis C virus and the growth of various fungi.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-hydroxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-8-5-9(15)7-11(6-8)17-13(19)16-10-1-3-12(18)4-2-10/h1-7,18H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCDESLDUUSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(4-hydroxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)


![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)
![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)
